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Compound of Interest

Compound Name: C6-NBD Sphinganine

Cat. No.: B569066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of C6-NBD-

sphinganine and its more commonly used analog, C6-NBD-ceramide, for the fluorescent

labeling of the Golgi apparatus in both live and fixed cells. This guide details the underlying

principles, experimental protocols, and data interpretation to empower researchers in their

studies of Golgi structure, function, and sphingolipid metabolism.

Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-

translational modification, sorting, and packaging of proteins and lipids. Fluorescently labeled

lipids are invaluable tools for visualizing the Golgi and studying its dynamics. C6-NBD-

sphinganine and C6-NBD-ceramide are fluorescent analogs of natural sphingolipids that serve

as vital stains for the Golgi apparatus. The NBD (nitrobenzoxadiazole) fluorophore is

environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright

fluorescence in the nonpolar lipid environment of cellular membranes.

While the user specified C6-NBD-sphinganine, the vast majority of published research utilizes

C6-NBD-ceramide. Sphinganine is a direct precursor to ceramide in the sphingolipid

biosynthetic pathway. Exogenously supplied C6-NBD-sphinganine is likely acylated to C6-NBD-

ceramide within the cell, subsequently following the same metabolic and trafficking pathways.

Therefore, the methodologies and principles outlined in this guide are applicable to both

probes, with a primary focus on the well-documented C6-NBD-ceramide.
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Principle of Golgi Staining
The selective accumulation of C6-NBD-ceramide in the Golgi apparatus occurs through two

distinct mechanisms depending on the state of the cells.

Live Cells: Metabolic Trapping In living cells, C6-NBD-ceramide is transported to the Golgi

apparatus, where it is metabolized by resident enzymes into fluorescent analogs of

sphingomyelin (SM) and glucosylceramide (GlcCer).[1][2] These metabolites are then

"trapped" within the Golgi and associated transport vesicles, leading to a specific and bright

fluorescent signal.

Fixed Cells: Molecular Trapping In fixed cells, where enzymatic activity is arrested, the

staining relies on a physical process known as molecular trapping.[3] The C6-NBD-ceramide

probe is able to transfer into all cellular membranes. A subsequent "back-exchange" step,

using a lipid acceptor like defatted bovine serum albumin (BSA), removes the probe from

most membranes. However, the unique lipid composition of the trans-Golgi network is

thought to retain the C6-NBD-ceramide, resulting in a specific Golgi stain.[3]

Data Presentation
The following tables summarize key quantitative parameters for Golgi staining protocols using

C6-NBD-ceramide.

Table 1: Reagent and Staining Parameters

Parameter Live Cell Staining Fixed Cell Staining

Probe
C6-NBD-ceramide-BSA

complex

C6-NBD-ceramide-BSA

complex

Working Concentration 1 - 5 µM 5 µM

Incubation Time 15 - 60 minutes 30 minutes

Incubation Temperature 37°C 4°C

Back-Exchange Not typically required
30 - 90 minutes with defatted

BSA or FCS
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Table 2: Spectral Properties of NBD

Property Wavelength

Excitation Maximum (λex) ~466 nm

Emission Maximum (λem) ~536 nm

Experimental Protocols
Detailed methodologies for live and fixed cell Golgi staining are provided below. It is

recommended to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Golgi Dynamics
This protocol outlines the procedure for labeling the Golgi apparatus in living cells to visualize

its dynamic processes.

Materials:

C6-NBD-ceramide

Dimethyl sulfoxide (DMSO)

Fatty acid-free Bovine Serum Albumin (BSA)

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES

(HBSS/HEPES)

Complete cell culture medium

Live-cell imaging dish or chambered coverglass

Procedure:

Cell Preparation:

Plate cells on a live-cell imaging dish or chambered coverglass to achieve 60-70%

confluency at the time of the experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

Preparation of C6-NBD-ceramide-BSA Complex (100x Stock):

Prepare a 1 mM stock solution of C6-NBD-ceramide in DMSO.

Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.

Dry down an appropriate volume of the 1 mM C6-NBD-ceramide stock solution under a

stream of nitrogen gas.

Resuspend the dried lipid in a small volume of ethanol.

Inject the ethanolic solution into the BSA solution while vigorously vortexing to create a

100 µM C6-NBD-ceramide/BSA complex.[4]

Store the complex at -20°C for future use.

Cell Labeling:

Warm the complete cell culture medium and the C6-NBD-ceramide-BSA complex to 37°C.

Dilute the 100x C6-NBD-ceramide-BSA stock solution into pre-warmed culture medium to

a final concentration of 1-5 µM.

Remove the existing medium from the cells and replace it with the labeling medium.

Incubate the cells for 15-60 minutes at 37°C, protected from light. Optimal incubation time

may vary between cell types.

Imaging:

After incubation, wash the cells twice with pre-warmed complete medium to remove

excess probe.

Add fresh, pre-warmed complete medium to the cells.

Immediately begin imaging using a fluorescence microscope equipped with a live-cell

incubation chamber (maintaining 37°C and 5% CO2).
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Use a standard FITC/GFP filter set to visualize the NBD fluorescence.

Protocol 2: Staining of the Golgi Apparatus in Fixed
Cells
This protocol is suitable for high-resolution imaging and colocalization studies.

Materials:

C6-NBD-ceramide-BSA complex (prepared as in Protocol 1)

Cells grown on coverslips

Fixative solution (e.g., 4% Paraformaldehyde in PBS)

PBS or HBSS/HEPES

Back-exchange solution (e.g., 2 mg/mL defatted BSA in HBSS/HEPES or 10% Fetal Calf

Serum)

Mounting medium

Procedure:

Cell Fixation:

Rinse cells grown on coverslips with PBS or HBSS/HEPES.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

Note: Avoid using methanol or acetone-based fixatives as they can disrupt lipid structures.

Wash the cells three times with PBS.

Staining:

Rinse the fixed cells with ice-cold HBSS/HEPES.
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Incubate the cells with 5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES for 30

minutes at 4°C.

Back-Exchange (Background Reduction):

Wash the cells several times with cold PBS.

Incubate the coverslips with the back-exchange solution for 30-90 minutes at room

temperature. This step is crucial for removing the fluorescent probe from non-Golgi

membranes, thereby enhancing the specific Golgi signal.

Mounting and Imaging:

Wash the coverslips three times with PBS.

Mount the coverslips onto glass slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with a FITC/GFP filter set.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Metabolic pathway of C6-NBD-Ceramide in the Golgi apparatus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b569066?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate cells on imaging dish

Prepare C6-NBD-Ceramide-BSA
complex (100x stock)

Dilute probe in medium and
incubate cells (15-60 min, 37°C)

Wash cells with pre-warmed
medium (2x)

Image with fluorescence microscope
(live-cell chamber)
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Grow cells on coverslips

Fix cells with 4% PFA

Incubate with C6-NBD-Ceramide-BSA
complex (30 min, 4°C)

Back-exchange with defatted BSA
or FCS (30-90 min)

Wash cells with PBS (3x)

Mount coverslips on slides

Image with fluorescence microscope
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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